![molecular formula C19H19ClN2O4S B2489274 N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 1788541-50-3](/img/structure/B2489274.png)
N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide
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Overview
Description
“N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide” is a chemical compound with the molecular formula C14H13ClN2O3S. It has an average mass of 324.783 Da and a mono-isotopic mass of 324.033539 Da .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is part of a larger structure that includes a sulfonyl group attached to a 4-chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 81.8±0.4 cm3, and a polar surface area of 84 Å2. It has 5 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
- N-{4-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]phenyl}acetamide has shown promising antimicrobial activity against bacterial and fungal strains . Researchers have explored its potential as an agent to combat Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium.
- The compound was evaluated for antioxidant activity using assays such as DPPH, ABTS, and ferric reducing power. These studies revealed its potential as an antioxidant agent . Antioxidants play a crucial role in protecting cells from oxidative damage and maintaining overall health.
- Researchers conducted toxicity tests on freshwater cladoceran Daphnia magna Straus. Understanding the safety profile of compounds is essential for potential therapeutic applications. The results indicated that this compound has a favorable toxicity profile .
- The compound’s structure, containing both an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, provides a scaffold for drug design. In silico studies explored its antimicrobial effects and toxicity, contributing to the development of novel agents .
- Related compounds with similar structural features have been investigated for their nonlinear optical properties. For example, a pyridine-based chalcone derivative showed enhanced second harmonic generation (SHG) efficiency . Such properties are relevant for applications in photonics and materials science.
- Although not directly related to the mentioned compound, indole derivatives have been studied for their biological potential. Some indole derivatives exhibited anti-inflammatory and analgesic activities, making them interesting candidates for drug development .
Antimicrobial Agents
Antioxidant Properties
Toxicity Assessment
Drug Design and Scaffold Exploration
Chalcone Derivatives and Nonlinear Optical Properties
Indole Derivatives with Anti-Inflammatory and Analgesic Activities
Mechanism of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[4-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)19(24)22-11-10-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKILQGTORJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide |
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